molecular formula C11H9F3O4S B170979 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate CAS No. 144464-64-2

5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate

Cat. No. B170979
M. Wt: 294.25 g/mol
InChI Key: CRNSFSVRJRVRHP-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate, also known as OTf, is a commonly used reagent in organic synthesis. It is a triflate ester, which is a powerful leaving group in substitution reactions. This compound has been widely used in various scientific research applications due to its unique properties and versatility.

Mechanism Of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate in organic reactions involves the formation of a stable intermediate with the substrate, followed by the departure of the triflate leaving group. This process results in the formation of a new bond or the elimination of a leaving group, depending on the reaction conditions and the nature of the substrate.

Biochemical And Physiological Effects

5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is generally considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate in laboratory experiments include its high reactivity, versatility, and ease of use. Additionally, it is a stable compound that can be stored for long periods of time. However, the limitations of using 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate include its high cost and the need for anhydrous conditions during synthesis and reaction.

Future Directions

There are several future directions for the use of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate in scientific research. One potential area is the development of new synthetic methods that utilize 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate as a reagent. Additionally, 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate could be used in the synthesis of new pharmaceuticals and agrochemicals. Furthermore, the use of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate as a catalyst for various reactions could be explored further, leading to the development of new and more efficient synthetic routes.

Scientific Research Applications

5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate has been extensively used in organic synthesis as a versatile reagent for various reactions, including substitution, elimination, and coupling reactions. It has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. Additionally, 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate has been used as a protecting group for alcohols and amines, as well as a catalyst for various reactions.

properties

CAS RN

144464-64-2

Product Name

5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate

Molecular Formula

C11H9F3O4S

Molecular Weight

294.25 g/mol

IUPAC Name

(5-oxo-7,8-dihydro-6H-naphthalen-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C11H9F3O4S/c12-11(13,14)19(16,17)18-8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2

InChI Key

CRNSFSVRJRVRHP-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C(=O)C1

Canonical SMILES

C1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C(=O)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trifluoro-methanesulfonic anhydride (14.35 mL, 77.3 mmol) was added to a CH2Cl2 (150 mL) solution of 6-hydroxy-3,4-dihydro-2H-naphthalen-1-one (11.40 g, 70.3 mmol), N-methylmorpholine (8.5 mL, 77.3 mmol) and DMAP (130 mg, 1 mmol) in 5 min at −80° C. The mixture was warmed to 0° C. in 1 h then poured into a cold solution of saturated NH4Cl. The mixture was diluted with CH2Cl2 (400 mL), washed with H2O, dried over MgSO4, filtered, and concentrated in vacuo to provide the crude compound which was purified by column chromatography (silica, 0 to 60% CH2Cl2 in hexane) to provide the title compound.
Quantity
14.35 mL
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reactant
Reaction Step One
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11.4 g
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reactant
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8.5 mL
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reactant
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130 mg
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catalyst
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150 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Trifluoromethanesulfonic anhydride (2.51 mL) was added to a solution of 6-hydroxy-3,4-dihydro-2H-naphthalen-1-one (2.00 g) and triethylamine (4.11 mL) in dichloromethane (20 mL) at −20° C., and the reaction solution was stirred at that temperature for 20 minutes. After confirming that the raw materials disappeared, the reaction solution was concentrated under reduced pressure, and water and chloroform were added to the residue and the organic layer was partitioned. The organic layer was washed with brine, and then dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (elution solvent: heptane-ethyl acetate system) to obtain 3.30 g of the title compound. Properties data of the compound are as follows.
Quantity
2.51 mL
Type
reactant
Reaction Step One
Quantity
2 g
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reactant
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Quantity
4.11 mL
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reactant
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20 mL
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solvent
Reaction Step One
[Compound]
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raw materials
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Trifluoromethanesulfonic anhydride (1.7 mL, 10 mmol) was added slowly over 1 hour to a solution of 6-hydroxy-1-tetralone (1.62 g, 10 mmol) and 2,6-lutidine (1.28 mL, 10 mmol) in dry dichloromethane (10 mL) cooled to 0° C. After 1 hour the solution was diluted with dichloromethane (10 mL) and washed with 1 M hydrochloric acid (20 mL). The organic layer was re-extracted with dichloromethane (50 mL) and the combined organics washed with 1 M hydrochloric acid (10 mL). The organics were dried over magnesium sulfate and concentrated under vacuum. The residue was purified by column chromatography (Silica gel, CH2Cl2) to provide 2.7 g of compound 2 (93%).
Quantity
1.7 mL
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reactant
Reaction Step One
Quantity
1.62 g
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reactant
Reaction Step One
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1.28 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
93%

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